molecular formula C20H22N4O2S2 B11619309 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11619309
M. Wt: 414.5 g/mol
InChI Key: TYUCSDLWWXGMJF-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a recognized and potent small-molecule inhibitor of TANK-Binding Kinase 1 (TBK1). This compound functions by selectively targeting the ATP-binding site of TBK1, thereby effectively suppressing its kinase activity and subsequent phosphorylation of its downstream substrates, such as IRF3 and c-Rel. TBK1 is a critical signaling node in the innate immune system, acting as a key regulator of the type I interferon response pathway following the activation of pattern recognition receptors like RIG-I and TLRs. Consequently, this inhibitor is an essential pharmacological tool for dissecting the role of TBK1 in antiviral and antibacterial immunity, as well as in the regulation of autophagy. Beyond immunology, research has highlighted the significance of TBK1 in oncogenic pathways. It promotes cancer cell survival, proliferation, and resistance to chemotherapeutic agents. The use of this inhibitor in preclinical studies has been instrumental in validating TBK1 as a therapeutic target in various cancers, including KRAS-driven non-small cell lung cancer and other malignancies, by demonstrating that its inhibition can induce apoptosis and suppress tumor growth. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-3-23-19(26)15(28-20(23)27)11-14-17(22-9-5-4-6-10-22)21-16-8-7-13(2)12-24(16)18(14)25/h7-8,11-12H,3-6,9-10H2,1-2H3/b15-11-

InChI Key

TYUCSDLWWXGMJF-PTNGSMBKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate thiazolidine and pyrido[1,2-A]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Aldose Reductase Inhibition

One of the significant applications of this compound is its ability to inhibit aldose reductase, an enzyme linked to diabetic complications. Studies have shown that derivatives of thiazolidinone exhibit potent inhibitory action against aldose reductase, suggesting that this compound may help manage diabetes-related complications by preventing sorbitol accumulation in cells.

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal properties. Various derivatives have demonstrated activity against strains such as Staphylococcus aureus and Candida albicans. Some derivatives showed comparable or superior efficacy to established antibiotics like norfloxacin and fluconazole, indicating potential applications in treating infections resistant to conventional therapies .

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Certain derivatives exhibited low antiproliferative activity against HepG2 liver cancer cells, emphasizing the need for further optimization to enhance selectivity and efficacy against cancer cells.

Case Studies

Several case studies have highlighted the biological activities of this compound:

Case Study 1: Aldose Reductase Inhibition

A study focused on the structure-activity relationship (SAR) of thiazolidinone derivatives demonstrated that modifications to the thiazolidinone ring significantly impacted aldose reductase inhibition, with some compounds achieving submicromolar IC50 values.

Case Study 2: Antimicrobial Efficacy

Research involving a series of synthesized thiazolidinone derivatives revealed that certain compounds exhibited strong antibacterial activity against Escherichia coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The compound’s analogs differ primarily in substituents on the pyrimidine and thiazolidinone rings. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound 3-(Z-thiazolidinone), 2-(piperidinyl) 469.58 Moderate logP (~3.2), high thermal stability
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-... 2-(2-hydroxyethyl-piperazinyl) 513.63 Higher solubility (logS: -4.1 vs. -5.2)
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-... 3-(2-methoxyethyl), 2-(phenylethylamino) 545.67 Enhanced bioactivity (IC₅₀: 12 nM vs. 45 nM)
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-(4-methylpiperazinyl), 2-(benzodioxol) 434.45 Improved CNS penetration (logBB: 0.8)

Key Observations :

  • Solubility : Hydrophilic substituents (e.g., 2-hydroxyethyl-piperazinyl) improve aqueous solubility but reduce logP .
  • Bioactivity: Aromatic amines (e.g., phenylethylamino) enhance target binding via π-π stacking, lowering IC₅₀ values .
  • CNS Penetration : Methylpiperazinyl and benzodioxol groups increase blood-brain barrier permeability .
Structural and Spectroscopic Comparisons

NMR analyses reveal that substitutions at positions 2 and 7 induce chemical shift variations in the pyrimidine ring’s protons (δ 7.8–8.2 ppm) and thiazolidinone methyl groups (δ 1.2–1.5 ppm). For example:

  • The target compound’s piperidinyl group causes upfield shifts (~0.3 ppm) in adjacent protons due to electron-donating effects .
  • Methoxyethyl substituents introduce deshielding in region B (δ 29–36 ppm), altering the thiazolidinone ring’s puckering dynamics .
Pharmacokinetic and Bioactivity Profiles
  • Target Compound : Moderate metabolic stability (t₁/₂: 2.3 hrs in human microsomes), with CYP3A4-mediated oxidation as the primary clearance pathway .
  • Hydroxyethyl-Piperazinyl Analog : Increased renal excretion due to higher hydrophilicity (CLrenal: 15 mL/min/kg) .
  • Phenylethylamino Derivative: Superior inhibition of HDAC8 (70% similarity to SAHA via Tanimoto indexing) but higher hepatotoxicity risk (ALT elevation at 10 μM) .

Biological Activity

The compound 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2S2C_{18}H_{20}N_{4}O_{2}S_{2}, and it features a complex structure that includes a thiazolidinone moiety and a pyrido-pyrimidine framework. Its structural representation is crucial for understanding its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H20N4O2S2C_{18}H_{20}N_{4}O_{2}S_{2}
Molecular Weight388.49 g/mol
SMILESCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC
InChIInChI=1S/C18H20N4O2S2/c1-4-...

Antiviral Activity

Recent studies have indicated that compounds similar to 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one exhibit significant antiviral properties. For instance, derivatives of thiazolidinones have shown effectiveness against various viral targets, including those involved in the replication of RNA viruses. The mechanism often involves inhibition of viral enzymes such as reverse transcriptase and proteases .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Studies have reported that thiazolidinone derivatives exhibit activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis . Additionally, these compounds have been evaluated for their efficacy against various strains of fungi and other pathogens.

Cytotoxicity and Safety

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary tests on VERO cell lines indicate that while some derivatives show moderate cytotoxicity, they remain within acceptable limits for further development . The balance between efficacy and safety is crucial in drug development.

Case Study 1: Synthesis and Evaluation of Thiazolidinone Derivatives

In a recent study published in MDPI, researchers synthesized several thiazolidinone derivatives and evaluated their biological activities. Among these, the compound with a similar scaffold to our target exhibited an EC50 value of approximately 130 μM against specific viral strains. This highlights the potential of modifying the thiazolidinone structure to enhance biological activity .

Case Study 2: Thiazolidinones as Antimicrobial Agents

A comprehensive study investigated the antimicrobial effects of various thiazolidinone derivatives. The results indicated that modifications at specific positions significantly affected their antibacterial activity. Compounds with halogen substitutions at the phenyl group showed enhanced activity against resistant bacterial strains .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CIncreases ring closure efficiency
SolventEthanol/DMFBalances solubility and reactivity
Catalyst (p-TsOH)5–10 mol%Reduces reaction time by 30%

What advanced analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify Z/E isomerism at the methylidene group and piperidinyl substitution .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystallographic disorder in analogous pyrido-pyrimidinones .

How can computational modeling predict the drug-likeness and bioavailability of this compound?

Answer:
Use tools like SwissADME or Schrödinger’s QikProp to assess:

  • Lipinski’s Rule of Five : LogP <5, molecular weight <500 Da.
  • Polar surface area (PSA) : <140 Ų for optimal membrane permeability .
  • Bioavailability radar : Evaluate solubility, flexibility, and saturation.

Q. Table 2: Predicted Physicochemical Properties

PropertyValueAcceptability
LogP3.2 ± 0.3Compliant
PSA95 ŲCompliant
H-bond acceptors6Compliant

What methodologies are suitable for evaluating its antimicrobial and anticancer activities?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Oxidative stress assays : DPPH/ABTS radical scavenging to assess antioxidant potential .

How can researchers investigate the mechanism of action for this compound’s bioactivity?

Answer:

  • Enzyme inhibition studies : Target enzymes like dihydrofolate reductase (DHFR) or topoisomerase II .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

What structural modifications could enhance its activity in structure-activity relationship (SAR) studies?

Answer:

  • Substitution at thioxo-thiazolidinone : Replace ethyl with bulkier groups (e.g., isopropyl) to modulate steric effects .
  • Piperidinyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .
  • Heterocycle fusion : Explore thieno-pyrimidine analogs for enhanced solubility .

Q. Table 3: SAR Trends in Analogous Compounds

ModificationBiological ImpactReference
Thiazolidinone → oxadiazoleIncreased antimicrobial activity
Piperidine → morpholineReduced cytotoxicity

How can solubility challenges be addressed during formulation studies?

Answer:

  • Co-solvency : Use DMSO/PEG-400 mixtures for in vitro assays .
  • Nanoparticle encapsulation : PLGA nanoparticles improve aqueous dispersibility .
  • Salt formation : React with HCl or sodium bicarbonate to enhance ionic solubility .

What stability protocols are recommended for long-term storage?

Answer:

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation .
  • Accelerated stability testing : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC .

How is enantiomeric purity ensured during synthesis?

Answer:

  • Chiral chromatography : Use Chiralpak IC columns to resolve enantiomers .
  • Circular dichroism (CD) : Confirm absence of racemization at stereogenic centers .

What comparative studies are critical for benchmarking against existing compounds?

Answer:

  • Bioactivity comparison : Test against reference drugs (e.g., doxorubicin for anticancer activity) .
  • Computational benchmarking : Compare ADMET profiles with FDA-approved pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.